2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine
Description
This compound features a pyrazine core substituted with a methoxy group at position 6 and a piperidin-3-yloxy group at position 2. The piperidine ring is further functionalized with a 2,4-dimethoxybenzoyl moiety.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-24-13-6-7-15(16(9-13)25-2)19(23)22-8-4-5-14(12-22)27-18-11-20-10-17(21-18)26-3/h6-7,9-11,14H,4-5,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPNUIRBDHONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The key steps include:
Preparation of 2,4-dimethoxybenzoyl chloride: This is achieved by reacting 2,4-dimethoxybenzoic acid with thionyl chloride.
Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions, including the formation of the piperidine nucleus and subsequent functionalization.
Coupling reaction: The piperidine intermediate is reacted with 2,4-dimethoxybenzoyl chloride to form the 1-(2,4-dimethoxybenzoyl)piperidine.
Etherification: The final step involves the reaction of the 1-(2,4-dimethoxybenzoyl)piperidine with 6-methoxypyrazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on core structures, substituents, and biological activities.
Structural Analogues with Piperidine/Pyrrolidine Moieties
- 1-(2,4-Dimethoxybenzoyl)pyrrolidine-2-carboxylic acid () :
- Core : Pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target compound.
- Substituents : A 2,4-dimethoxybenzoyl group, similar to the target.
- Activity : Serves as a synthetic intermediate, suggesting the benzoyl group’s utility in derivatization. The smaller pyrrolidine ring may confer distinct conformational constraints compared to piperidine .
- 1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine (): Core: Piperazine (two nitrogen atoms) vs. piperidine. Substituents: Bromine and dimethoxybenzyl groups. Activity: Not specified, but bromine’s electronegativity may enhance binding interactions in target proteins .
Pyrazine Derivatives with Bioactive Substituents
- 6-Methyl-8-((4-methylbenzyl)oxy)-2-nitroimidazo[1,2-a]pyrazine (25i, ): Core: Imidazopyrazine fused ring. Substituents: Nitro and methylbenzyloxy groups.
- 2-Methoxy-3-(1-methylpropyl)pyrazine () :
Benzofuran and Piperidine Hybrids ()
- 2-(2,4-Dimethoxybenzoyl)-phenyl benzofuran (Compound B) :
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
Role of the Benzoyl-Piperidine Group : The 2,4-dimethoxybenzoyl substitution is recurrent in bioactive compounds (e.g., anticancer agents), indicating its pharmacophoric significance .
Methoxy Groups : Methoxy substituents on aromatic rings improve lipophilicity and electron-donating effects, critical for membrane permeability and stabilizing ligand-receptor interactions .
Divergent Applications : Structural variations (e.g., nitroimidazole in 25i vs. benzofuran in Compound B) lead to distinct biological roles, emphasizing the core scaffold’s influence .
Biological Activity
2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine is a complex organic compound characterized by its unique structural features, including a methoxypyrazine ring and a piperidine moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is (2,4-dimethoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone, with a molecular formula of C19H23N3O5 and a molecular weight of 373.409 g/mol. The structure is defined by the presence of methoxy groups and a piperidine ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O5 |
| Molecular Weight | 373.409 g/mol |
| IUPAC Name | (2,4-dimethoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
| CAS Number | 2034437-62-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 2,4-dimethoxybenzoyl chloride : Reacting 2,4-dimethoxybenzoic acid with thionyl chloride.
- Formation of the piperidine intermediate : Synthesizing the piperidine ring through various functionalization reactions.
- Coupling reaction : Reacting the piperidine intermediate with 2,4-dimethoxybenzoyl chloride.
- Etherification : Finalizing the compound by reacting with 6-methoxypyrazine under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural compatibility allows it to modulate or inhibit the activity of these targets, which may lead to therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : The compound may also possess analgesic effects, which could be beneficial in pain management therapies.
Case Studies and Research Findings
Recent studies have explored the biosynthesis and metabolism of methoxypyrazines in various biological systems. For instance:
- Biosynthesis in Grapevines : Research has identified key O-methyltransferases involved in the biosynthesis of methoxypyrazines like IBMP (3-Isobutyl-2-methoxypyrazine) in grapevines. These findings suggest that similar pathways may be relevant for understanding the metabolism of related compounds such as this compound .
- Volatile Compounds in Wine : Methoxypyrazines contribute significantly to the sensory attributes of wine. Understanding their biosynthesis can provide insights into flavor profiles and enhance wine quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
